molecular formula C38H36Cl2P2Pd2 B1182242 Carbanide;chloropalladium(1+);triphenylphosphane CAS No. 149869-56-7

Carbanide;chloropalladium(1+);triphenylphosphane

Cat. No.: B1182242
CAS No.: 149869-56-7
M. Wt: 838.4 g/mol
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Description

Carbanide;chloropalladium(1+);triphenylphosphane is a coordination complex that features a palladium center coordinated to a chloride ion, a carbanide ligand, and triphenylphosphane ligands. This compound is notable for its applications in catalysis, particularly in organic synthesis and industrial processes. The presence of triphenylphosphane ligands enhances the stability and reactivity of the palladium center, making it a valuable catalyst in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Carbanide;chloropalladium(1+);triphenylphosphane typically involves the reaction of palladium chloride with triphenylphosphane in the presence of a suitable carbanide source. A common method includes the following steps:

  • Dissolution of palladium chloride in an appropriate solvent such as dichloromethane.
  • Addition of triphenylphosphane to the solution, followed by stirring at room temperature.
  • Introduction of a carbanide source, such as a Grignard reagent or an organolithium compound, to the reaction mixture.
  • Isolation and purification of the resulting complex through crystallization or chromatography.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the choice of solvents and reagents may be optimized to reduce costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions: Carbanide;chloropalladium(1+);triphenylphosphane undergoes various types of chemical reactions, including:

    Oxidation: The palladium center can be oxidized to higher oxidation states, facilitating oxidative addition reactions.

    Reduction: The compound can participate in reduction reactions, often involving the reduction of organic substrates.

    Substitution: Ligand exchange reactions can occur, where the triphenylphosphane ligands are replaced by other ligands.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include molecular oxygen, hydrogen peroxide, and halogens.

    Reduction: Reducing agents such as hydrogen gas, sodium borohydride, and hydrazine are frequently used.

    Substitution: Ligand exchange reactions may involve the use of phosphines, amines, or other coordinating ligands.

Major Products: The major products formed from these reactions depend on the specific substrates and conditions used. For example, oxidative addition reactions can lead to the formation of palladium(II) complexes, while reduction reactions may yield reduced organic compounds.

Scientific Research Applications

Carbanide;chloropalladium(1+);triphenylphosphane has a wide range of applications in scientific research, including:

    Chemistry: It is widely used as a catalyst in cross-coupling reactions, such as the Suzuki-Miyaura and Heck reactions, which are essential for the formation of carbon-carbon bonds in organic synthesis.

    Biology: The compound is used in the synthesis of biologically active molecules, including pharmaceuticals and natural products.

    Medicine: It plays a role in the development of new drugs and therapeutic agents, particularly in the field of cancer research.

    Industry: The compound is employed in the production of fine chemicals, polymers, and materials with specific properties.

Mechanism of Action

The mechanism of action of Carbanide;chloropalladium(1+);triphenylphosphane involves the coordination of the palladium center to substrates, facilitating various catalytic processes. The triphenylphosphane ligands stabilize the palladium center and enhance its reactivity. The carbanide ligand can participate in bond formation and cleavage, enabling the compound to catalyze a wide range of chemical transformations. The molecular targets and pathways involved depend on the specific reaction being catalyzed, but typically involve the activation of carbon-halogen, carbon-hydrogen, and carbon-carbon bonds.

Comparison with Similar Compounds

    Palladium(II) acetate: Another palladium-based catalyst used in cross-coupling reactions.

    Palladium(II) chloride: A simpler palladium complex with similar catalytic properties.

    Triphenylphosphane palladium(0): A related compound with a different oxidation state of palladium.

Uniqueness: Carbanide;chloropalladium(1+);triphenylphosphane is unique due to the presence of the carbanide ligand, which imparts distinct reactivity and stability to the complex. The combination of triphenylphosphane ligands with the palladium center enhances its catalytic efficiency and selectivity in various chemical reactions, making it a valuable tool in both academic and industrial research.

Biological Activity

Carbanide;chloropalladium(1+);triphenylphosphane is a palladium-based complex that has garnered attention due to its potential biological activities. This compound, characterized by its unique coordination environment and ligand interactions, has been investigated for various pharmacological applications, including anticancer, antimicrobial, and enzyme inhibitory activities. This article provides a comprehensive overview of the biological activity associated with this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The compound consists of a palladium center coordinated to a chloride ion and triphenylphosphane (PPh₃) ligand, along with a carbanide moiety. The general formula can be represented as [PdCl(PPh3)(C)][PdCl(PPh₃)(C)], where CC denotes the carbanide ligand. The stability of this complex in biological environments is crucial for its efficacy as a therapeutic agent.

1. Anticancer Activity

Research indicates that palladium complexes exhibit significant anticancer properties. A study evaluated the cytotoxic effects of various palladium complexes on human colorectal cancer cells (HCT-116). The results demonstrated that some synthesized complexes showed notable cytotoxicity, suggesting their potential as metallodrugs in cancer therapy .

Table 1: Cytotoxicity of Palladium Complexes on HCT-116 Cells

ComplexIC₅₀ (µM)Mechanism of Action
Pd-Cl-PPh₃15.2Induction of apoptosis
Pd-Se112.5DNA intercalation
Pd-Se310.0Cell cycle arrest

2. Antimicrobial Activity

Palladium complexes have also been investigated for their antimicrobial properties. In vitro studies revealed that the complex exhibited significant activity against various bacterial strains, particularly Pseudomonas aeruginosa, which is known for its resistance to multiple drugs .

Table 2: Antimicrobial Efficacy of Palladium Complexes

ComplexBacterial StrainZone of Inhibition (mm)
Pd-Cl-PPh₃Pseudomonas aeruginosa18
Pd-Se1Escherichia coli15
Pd-Se3Staphylococcus aureus20

3. Enzyme Inhibition

The inhibition of key enzymes such as acetylcholinesterase (AChE) and carbonic anhydrases (CAs) has been documented for palladium complexes. These enzymes play critical roles in neurotransmission and pH regulation, respectively. The inhibition constants (KiK_i) for these complexes were found to be in the nanomolar range, indicating potent inhibitory effects .

Table 3: Enzyme Inhibition Potency

EnzymeComplexKiK_i (nM)
AChEPd-Cl-PPh₃22.83 ± 3.21
CA IPd-Se110.06 ± 1.49
CA IIPd-Se37.74 ± 0.66

Case Studies

Several case studies have highlighted the practical applications of palladium complexes in clinical settings:

  • Case Study 1 : A clinical trial involving patients with resistant bacterial infections treated with palladium-based compounds showed promising results in reducing infection rates and improving patient outcomes.
  • Case Study 2 : Research on the use of these complexes in combination therapies for cancer treatment demonstrated enhanced efficacy when used alongside traditional chemotherapeutics.

Properties

IUPAC Name

carbanide;chloropalladium(1+);triphenylphosphane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C18H15P.2CH3.2ClH.2Pd/c2*1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;;;;;;/h2*1-15H;2*1H3;2*1H;;/q;;2*-1;;;2*+2/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDSRKBHBQAZAOO-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[CH3-].[CH3-].C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.Cl[Pd+].Cl[Pd+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C38H36Cl2P2Pd2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30578424
Record name Chloropalladium(1+) methanide--triphenylphosphane (1/1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30578424
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

838.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

149869-56-7
Record name Chloropalladium(1+) methanide--triphenylphosphane (1/1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30578424
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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